N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship COX-2 Inhibition

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide (CAS 2034442-31-2) is a synthetic dual-heterocyclic carboxamide comprising a benzothiophene core linked via a hydroxyethyl spacer to a 5-chlorothiophene-2-carboxamide moiety. It falls within the benzothiophene carboxamide structural class claimed in patent US 2012/0016014 as having dual COX-2 and PfENR inhibitory activity.

Molecular Formula C15H12ClNO2S2
Molecular Weight 337.84
CAS No. 2034442-31-2
Cat. No. B2700332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide
CAS2034442-31-2
Molecular FormulaC15H12ClNO2S2
Molecular Weight337.84
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC=C(S3)Cl)O
InChIInChI=1S/C15H12ClNO2S2/c16-14-6-5-13(21-14)15(19)17-7-11(18)10-8-20-12-4-2-1-3-9(10)12/h1-6,8,11,18H,7H2,(H,17,19)
InChIKeyJMHLLASMDQWJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide (CAS 2034442-31-2): Baseline Identity and Procurement Context


N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide (CAS 2034442-31-2) is a synthetic dual-heterocyclic carboxamide comprising a benzothiophene core linked via a hydroxyethyl spacer to a 5-chlorothiophene-2-carboxamide moiety [1]. It falls within the benzothiophene carboxamide structural class claimed in patent US 2012/0016014 as having dual COX-2 and PfENR inhibitory activity [2]. The compound's computed XLogP3 of 4 and topological polar surface area of 106 Ų suggest moderate lipophilicity and drug-like physicochemical profile, positioning it as a differentiated candidate for anti-inflammatory and antimalarial probe discovery programs [1].

Why Generic Substitution Fails for N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide: Structural Specificity Drives Target Engagement


Within the benzothiophene carboxamide class, small structural modifications produce functionally non-equivalent outcomes that preclude simple interchange. The identity of the halogen substituent critically influences target potency: bromo-benzothiophene carboxamide derivatives (e.g., compound 6) achieve a PfENR IC₅₀ of 115 nM [1], while the chlorine variant—though encompassed by the same patent genus—has yet to be characterized at equivalent resolution, meaning its selectivity profile cannot be assumed from bromo-analog data [2]. Furthermore, the hydroxyethyl spacer linking the benzothiophene and thiophene carboxamide moieties introduces hydrogen-bond donor/acceptor capacity and conformational flexibility absent in simpler N-benzyl or N-aryl analogs, directly impacting solubility, binding pose, and metabolic stability [3]. These structure-dependent variables render generic substitution scientifically unsound for any application requiring reproducible target modulation.

Quantitative Differentiation Evidence for N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide


Chlorine Substitution on Thiophene Carboxamide: Structural Divergence vs. Bromo-Benzothiophene Reference Inhibitor

The target compound features a chlorine atom at the 5-position of the thiophene-2-carboxamide moiety, whereas the most extensively characterized benzothiophene carboxamide inhibitors—such as 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6 in Pathak et al., 2014)—bear bromine directly on the benzothiophene core [1][2]. This differential halogen placement (chlorine on the thiophene ring vs. bromine on the benzothiophene ring) is mechanistically significant: the smaller chlorine atom (van der Waals radius 1.75 Å) vs. bromine (1.85 Å) alters steric occupancy within the COX-2 active site and modulates electronic effects on the carboxamide hydrogen-bonding network. The patent class explicitly identifies bromine as the preferred halogen (claim 3), implying a potency rank order of Br > Cl for PfENR inhibition [2]. However, the chlorine variant may offer superior selectivity or metabolic stability profiles that remain to be empirically validated.

Medicinal Chemistry Structure-Activity Relationship COX-2 Inhibition

COX-2 Selective Inhibition: Class-Level Evidence from Bromo-Benzothiophene Carboxamide Analogs

Bromo-benzothiophene carboxamide derivatives (compounds 4, 6, and 8) have been demonstrated to selectively inhibit COX-2, attenuating nociception and inflammation at concentrations lower than the non-selective NSAID ibuprofen [1]. These compounds disrupt the prostaglandin-E₂-dependent positive feedback loop of COX-2 regulation and reduce cytokines, chemokines, and neutrophil accumulation at concentrations superior to ibuprofen [1]. Because the target compound shares the benzothiophene carboxamide pharmacophore scaffold and is encompassed within the same patent genus as these validated COX-2 inhibitors [2], it is inferred to possess COX-2 inhibitory potential, though the exact IC₅₀ and selectivity index (COX-2/COX-1) remain to be determined experimentally for the chlorine-substituted variant.

Inflammation COX-2 Selectivity Analgesic

Hydroxyethyl Spacer: Impact on Physicochemical Properties vs. Des-Chloro Analog

The target compound incorporates a 2-hydroxyethyl linker between the benzothiophene and 5-chlorothiophene carboxamide groups, contributing 2 hydrogen bond donors (hydroxyl + amide NH) and 4 hydrogen bond acceptors to the molecular profile [1]. This yields a computed XLogP3 of 4 and topological polar surface area (TPSA) of 106 Ų [1]. In contrast, the des-chloro analog N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide (CAS 2034493-27-9) has a lower molecular weight (303.4 g/mol vs. 337.84 g/mol) and lacks the electron-withdrawing chlorine substituent, which is expected to lower its lipophilicity and alter its hydrogen-bonding capacity . The chlorine atom increases molecular weight by ~34 Da while raising lipophilicity (estimated increase in logP of ~1 unit relative to the des-chloro analog), potentially enhancing membrane permeability and target binding through hydrophobic interactions within the COX-2 or PfENR active sites.

Physicochemical Profiling Drug-likeness Solubility

Differential Binding Mode Inferred from Benzothiophene Carboxamide Docking Studies

Molecular docking studies on related benzothiophene carboxamide derivatives reveal that the carboxamide group forms critical hydrogen bonds with key residues in the COX-2 active site (Arg120, Tyr355), while the benzothiophene ring occupies the hydrophobic channel adjacent to the active site [1]. The patent discloses predicted docked energy scores (MM/GBVI binding free energy) for compounds 4, 6, and 8, with compound 4 and compound 8 showing favorable binding modes comparable to indomethacin and ibuprofen [1][2]. The target compound's unique combination of a 5-chlorothiophene carboxamide group (vs. a simple benzamide or phenylacetamide in comparator compounds) is predicted to engage an additional halogen-bond interaction with backbone carbonyl groups in the COX-2 binding pocket, a feature not available to non-halogenated analogs or to bromo-benzothiophene compounds where halogen is positioned differently.

Molecular Docking COX-2 Active Site Ligand-Protein Interaction

Application Scenarios for N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide Based on Current Evidence


COX-2-Selective Anti-Inflammatory Probe Development

The compound is best deployed as a starting scaffold for Structure-Activity Relationship (SAR) exploration of COX-2-selective inhibitors, leveraging the established class-level anti-inflammatory efficacy of benzothiophene carboxamides demonstrated to surpass ibuprofen in rat paw edema models [1]. Its chlorine substituent on the thiophene ring provides a distinct chemical handle for halogen-bond optimization within the COX-2 active site, as suggested by docking studies on related compounds [2]. Researchers should prioritize this compound when seeking to expand the chemical space beyond bromo-benzothiophene analogs, particularly to probe halogen-dependent selectivity windows between COX-2 and COX-1 isoforms.

Antimalarial Probe Discovery Targeting Plasmodium falciparum Enoyl-ACP Reductase (PfENR)

The compound falls within the patent-protected benzothiophene carboxamide genus claimed as dual PfENR and COX-2 inhibitors [1]. Given that the bromo analog (compound 6) achieves PfENR IC₅₀ = 115 nM and demonstrates efficacy against both erythrocytic and liver-stage parasites [2], the chlorine-substituted variant represents a close structural analog for comparative PfENR inhibition studies. It is particularly suited for researchers investigating the impact of halogen identity (Cl vs. Br) on PfENR binding kinetics and stage-specific antimalarial activity, an SAR axis not yet explored in published literature.

Physicochemical Benchmarking and Drug-likeness Optimization

With computed XLogP3 = 4, TPSA = 106 Ų, and 4 rotatable bonds, the compound occupies a favorable drug-like chemical space (within Lipinski and Veber rule thresholds) [1]. It serves as an ideal reference point for medicinal chemists optimizing lipophilicity-permeability balance within the benzothiophene carboxamide series, offering a systematic comparison point against the des-chloro analog (MW = 303.4, lower lipophilicity) to quantify the contribution of chlorine substitution to membrane permeability, metabolic stability, and oral bioavailability in preclinical pharmacokinetic studies [2].

Selectivity Profiling Against Related Enzyme Targets (Sentrin-Specific Proteases, Caspase-3)

Structural analogs containing the 5-chlorothiophene-2-carboxamide moiety have been screened in PubChem BioAssays against Sentrin-specific protease 8 (IC₅₀ = 1.56 µM) and Caspase-3 (IC₅₀ = 10.5 µM) [1]. This broad profiling data indicates that the 5-chlorothiophene carboxamide substructure engages multiple cysteine protease targets. Researchers procuring this compound for COX-2 or PfENR studies should incorporate selectivity counterscreens against these related targets to define the compound's selectivity fingerprint, a critical step for target validation and lead optimization campaigns.

Quote Request

Request a Quote for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.